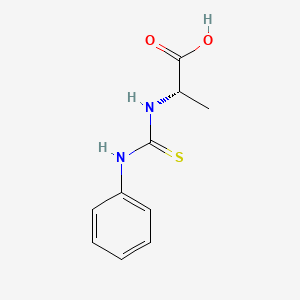![molecular formula C16H20O3 B14496260 4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one CAS No. 63257-47-6](/img/structure/B14496260.png)
4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a dioxaspirodecane ring system, which is a bicyclic structure containing both oxygen and carbon atoms. The presence of phenyl and dimethyl groups adds to its complexity and potential reactivity.
Preparation Methods
The synthesis of 4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spirocyclic acetal. The phenyl and dimethyl groups are introduced through subsequent reactions involving appropriate reagents and conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The phenyl and dimethyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: Acidic or basic hydrolysis can break the dioxaspirodecane ring, leading to the formation of diols and other related compounds
Scientific Research Applications
4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The phenyl and dimethyl groups can enhance its binding affinity and specificity, making it a potent compound in various biochemical assays .
Comparison with Similar Compounds
4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one can be compared with other spirocyclic compounds, such as:
1,4-Dioxaspiro[4.5]decan-6-one: Similar in structure but lacks the phenyl and dimethyl groups, making it less reactive in certain chemical reactions.
Fluspirilene: A spirocyclic compound used as a neuroleptic drug, differing significantly in its pharmacological properties and applications.
1,4-Dioxaspiro[4.5]decane: Another related compound with a simpler structure, used primarily in organic synthesis
Properties
CAS No. |
63257-47-6 |
|---|---|
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
4,4-dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one |
InChI |
InChI=1S/C16H20O3/c1-15(2)16(11-7-6-10-13(16)17)19-14(18-15)12-8-4-3-5-9-12/h3-5,8-9,14H,6-7,10-11H2,1-2H3 |
InChI Key |
JGQZPVQTECTENE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCCCC2=O)OC(O1)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



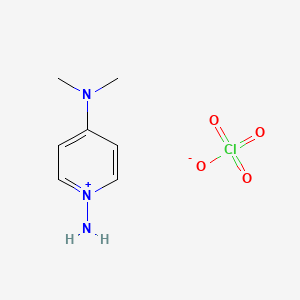
![[[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14496197.png)

![2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-(methylsulfanyl)benzene](/img/structure/B14496207.png)
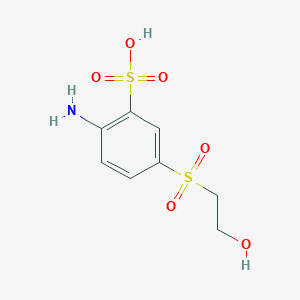
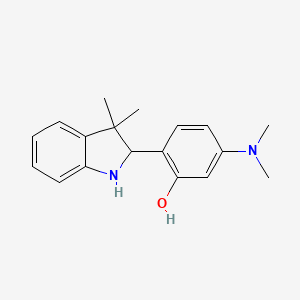
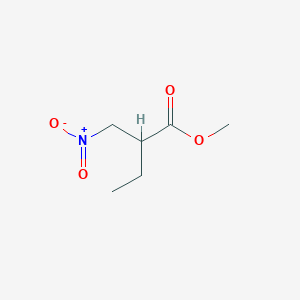
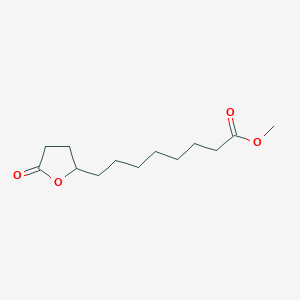

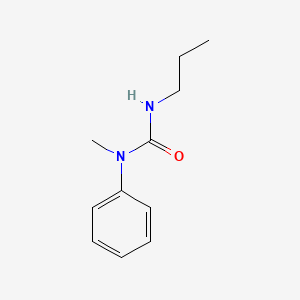

![Bis[bis(phenylsulfanyl)methyl]mercury](/img/structure/B14496262.png)
